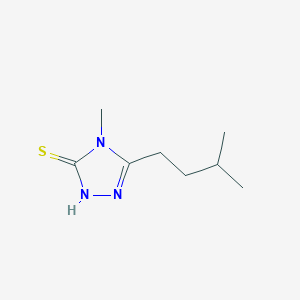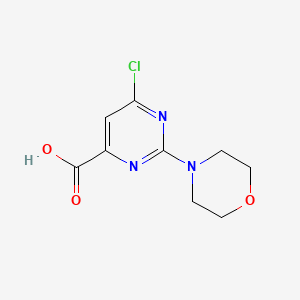
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a morpholine ring at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.
Morpholine Substitution: The morpholine ring is introduced via a nucleophilic substitution reaction, where morpholine displaces a leaving group (e.g., a halide) on the pyrimidine ring.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
化学反应分析
Types of Reactions
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom or other substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Morpholine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing other substituents.
Substitution: Formation of substituted pyrimidine derivatives with various nucleophiles.
科学研究应用
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological context.
相似化合物的比较
Similar Compounds
6-Chloro-2-(piperidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a piperidine ring instead of a morpholine ring.
6-Chloro-2-(pyrrolidin-4-yl)pyrimidine-4-carboxylic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-Chloro-2-(morpholin-4-yl)pyrimidine-4-carboxylic acid is unique due to the presence of the morpholine ring, which can impart distinct chemical and biological properties compared to other similar compounds. The morpholine ring can influence the compound’s solubility, reactivity, and interaction with biological targets.
属性
分子式 |
C9H10ClN3O3 |
|---|---|
分子量 |
243.65 g/mol |
IUPAC 名称 |
6-chloro-2-morpholin-4-ylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10ClN3O3/c10-7-5-6(8(14)15)11-9(12-7)13-1-3-16-4-2-13/h5H,1-4H2,(H,14,15) |
InChI 键 |
PVNDKUQHEZUXOH-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=NC(=CC(=N2)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





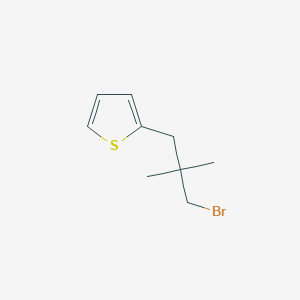

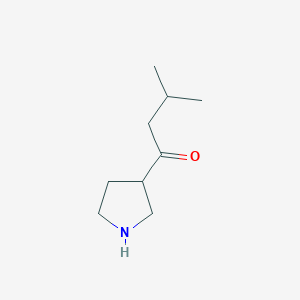
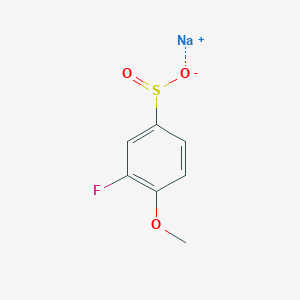
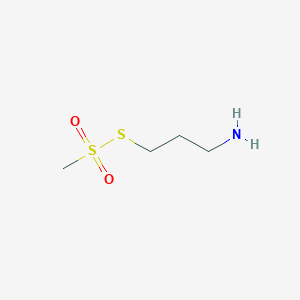
![[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)

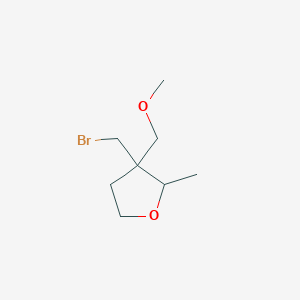
![1-[1-(Aminomethyl)cyclopropyl]-2-methylbutan-1-ol](/img/structure/B13182179.png)

